2-Chloro-1-methylcyclopropanecarboxylic acid
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Overview
Description
2-Chloro-1-methylcyclopropanecarboxylic acid is a chemical compound with the molecular formula C5H7ClO2. It is characterized by a cyclopropane ring substituted with a chlorine atom and a carboxylic acid group.
Preparation Methods
The synthesis of 2-Chloro-1-methylcyclopropanecarboxylic acid typically involves the chlorination of 1-methylcyclopropanecarboxylic acid. This reaction can be carried out using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents under controlled conditions. The reaction is usually performed in an inert solvent such as dichloromethane at low temperatures to prevent side reactions .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to achieve high-quality products .
Chemical Reactions Analysis
2-Chloro-1-methylcyclopropanecarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions (OH-) or amines (NH2R) to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form carboxylic acids or ketones.
Reduction Reactions: Reduction of the carboxylic acid group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form alcohols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-1-methylcyclopropanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its reactive functional groups.
Industry: Used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism by which 2-Chloro-1-methylcyclopropanecarboxylic acid exerts its effects depends on its interaction with molecular targets. The chlorine atom and carboxylic acid group can participate in hydrogen bonding, electrostatic interactions, and covalent bonding with target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
2-Chloro-1-methylcyclopropanecarboxylic acid can be compared with other cyclopropane derivatives such as:
1-Methylcyclopropanecarboxylic acid: Lacks the chlorine atom, making it less reactive in substitution reactions.
2,2-Dichloro-1-methylcyclopropanecarboxylic acid: Contains an additional chlorine atom, which can lead to different reactivity and applications.
Cyclopropanecarboxylic acid: The simplest form, without any substituents, used as a basic building block in organic synthesis.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
85391-09-9 |
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Molecular Formula |
C5H7ClO2 |
Molecular Weight |
134.56 g/mol |
IUPAC Name |
2-chloro-1-methylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C5H7ClO2/c1-5(4(7)8)2-3(5)6/h3H,2H2,1H3,(H,7,8) |
InChI Key |
UDAHHJRBNYAHSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1Cl)C(=O)O |
Origin of Product |
United States |
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